o-Vanillin

Catalog No.
S588619
CAS No.
148-53-8
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Vanillin

CAS Number

148-53-8

Product Name

o-Vanillin

IUPAC Name

2-hydroxy-3-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3

InChI Key

JJVNINGBHGBWJH-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Hydroxy-3-methoxybenzaldehyde; o-Vanillin; 2-Hydroxy-m-anisaldehyde; 2-Vanillin; 3-Methoxy-2-hydroxybenzaldehyde; 3-Methoxysalicyladehyde; 3-Methoxysalicylaldehyde; 6-Formyl-2-methoxyphenol; 6-Formylguaiacol; NC 005; NSC 2150;

Canonical SMILES

COC1=CC=CC(=C1O)C=O

The exact mass of the compound 2-Hydroxy-3-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2150. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of guaiacols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a structural isomer of the more common p-vanillin (4-hydroxy-3-methoxybenzaldehyde). Its defining feature is the ortho-position of the hydroxyl group relative to the aldehyde function. This specific arrangement facilitates intramolecular hydrogen bonding, which fundamentally alters its physical properties, such as melting point and solubility, compared to its isomers. This structural distinction is not trivial; it directly translates to unique chemical reactivity, making o-vanillin a non-interchangeable precursor in coordination chemistry, polymer science, and specialized organic synthesis where specific chelation or steric arrangements are required.

Substituting o-vanillin with its common isomer, vanillin (p-vanillin), will lead to process and product failure in applications that depend on its unique ortho-hydroxyl group. This group's proximity to the aldehyde enables the formation of stable, bidentate chelate rings with metal ions after condensation into Schiff bases—a structural impossibility for p-vanillin. This capability is critical for developing specific catalysts, fluorescent probes, and antimicrobial agents. Furthermore, the intramolecular hydrogen bond in o-vanillin significantly lowers its melting point compared to p-vanillin, altering its processability, thermal behavior, and suitability as a monomer in thermoset resins like polybenzoxazines. These fundamental differences in chelation geometry and physical properties make vanillin an unsuitable procurement substitute for o-vanillin in specialized chemical manufacturing.

Superior Precursor for Stable Bidentate Metal Complexes via Schiff Base Formation

The ortho-position of the hydroxyl group in o-vanillin is essential for forming stable, bidentate Schiff base ligands capable of chelating with metal ions. This structure is geometrically impossible for its common isomer, p-vanillin. The resulting o-vanillin-derived Schiff base complexes demonstrate high stability, a feature attributed to the formation of five- or six-membered rings with the metal center involving the azomethine nitrogen and the deprotonated ortho-hydroxyl oxygen. This structural advantage makes o-vanillin a required precursor for a class of stable metal complexes used in catalysis and materials science, whereas p-vanillin would yield fundamentally different, non-chelated structures.

Evidence DimensionChelation Capability
Target Compound DataForms stable bidentate Schiff base complexes via chelation with azomethine nitrogen and ortho-hydroxyl oxygen.
Comparator Or Baselinep-Vanillin: Cannot form similar chelated structures due to the para-position of the hydroxyl group, which is too distant from the azomethine group.
Quantified DifferenceQualitative but absolute structural difference: Bidentate chelation possible vs. impossible.
ConditionsCondensation with a primary amine to form a Schiff base, followed by reaction with a metal salt.

For synthesizing specific catalysts, sensors, or biologically active metal complexes, o-vanillin is the required starting material; p-vanillin is not a viable substitute.

Distinct Thermal Properties: Lower Melting Point for Enhanced Processability

o-Vanillin exhibits a significantly lower melting point compared to its more common isomer, p-vanillin. The melting point of o-vanillin is 40-42 °C, whereas p-vanillin melts at a much higher temperature of 81-83 °C. This substantial difference is attributed to the intramolecular hydrogen bond in o-vanillin, which reduces the potential for intermolecular hydrogen bonding that dominates in p-vanillin and raises its melting point. This ~40 °C difference is a critical factor in process design, influencing energy costs, solvent selection, and compatibility in melt-processing applications such as polymer formulations.

Evidence DimensionMelting Point (°C)
Target Compound Data40–42 °C
Comparator Or Baselinep-Vanillin: 81–83 °C
Quantified DifferenceΔ ≈ 41 °C lower melting point
ConditionsStandard atmospheric pressure.

The lower melting point of o-vanillin allows for lower temperature processing, potentially reducing thermal degradation of other components and lowering energy consumption in manufacturing workflows.

Enabling Monomer for High-Performance Polybenzoxazine Resins

In the synthesis of benzoxazine resins, the position of the hydroxyl group on the phenolic precursor is critical for the ring-forming Mannich reaction and subsequent thermal ring-opening polymerization. Vanillin-based benzoxazine monomers, where the para-position to the hydroxyl group is unsubstituted, can undergo polymerization. A study synthesizing a benzoxazine monomer from vanillin, difurfuryl diamine, and formaldehyde reported a melting point of 55 °C and an onset of cure temperature of 163 °C, leading to a polybenzoxazine with a glass transition temperature (Tg) of approximately 244 °C after post-curing. While this demonstrates p-vanillin's utility, the use of o-vanillin provides an alternative monomer structure with a different substitution pattern that can be used to tune the final properties of the polymer, such as crosslink density and thermal stability. The ortho-hydroxyl group's position directly influences the electronic and steric environment for polymerization, making o-vanillin a specific choice for creating tailored polybenzoxazine structures.

Evidence DimensionBenzoxazine Monomer Curing & Polymer Properties
Target Compound DataProvides an alternative monomer structure for tuning polymer properties. A vanillin-based monomer (Van-JD) showed a polymerization onset at 207.1 °C.
Comparator Or BaselineA p-Vanillin-based monomer (BZ-DFDA-Vanillin) exhibited a melting point of 55 °C, onset cure at 163 °C, and resulted in a polymer with Tg ≈ 244 °C.
Quantified DifferenceDifferent curing temperatures and resultant polymer properties based on isomeric precursor.
ConditionsSynthesis via Mannich reaction with an amine and formaldehyde, followed by thermal curing.

Selecting o-vanillin over p-vanillin allows for the precise engineering of polybenzoxazine properties, a critical factor for developing high-performance composites and electronic materials where specific thermal and mechanical characteristics are required.

Precursor for Structurally-Defined Catalysts and Functional Materials

The unique ability of o-vanillin to form stable, bidentate Schiff base metal complexes makes it the required precursor for designing catalysts with well-defined active sites. Unlike p-vanillin, its ortho-hydroxyl group ensures predictable coordination geometry, which is essential for controlling catalytic selectivity and activity.

Monomer for Specialty Thermoset Resins with Tunable Properties

As a monomer for polybenzoxazines, o-vanillin offers a distinct structural alternative to p-vanillin. Its use allows polymer chemists to precisely manipulate the monomer structure to control cross-linking density and thermal properties of the final cured resin, enabling the development of materials for demanding electronic and aerospace applications.

Low-Temperature Processing and Formulation

With a melting point approximately 40 °C lower than p-vanillin, o-vanillin is the preferred isomer for melt-blending and other solvent-free or low-temperature processes. This property is advantageous in formulations with thermally sensitive components, where lower processing temperatures can prevent degradation and improve product quality.

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Boiling Point

265.5 °C

Heavy Atom Count

11

LogP

1.37 (LogP)

Melting Point

44.5 °C

UNII

008LR748FI

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 62 of 65 companies with hazard statement code(s):;
H302 (69.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (30.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (30.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (69.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (67.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00103 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

148-53-8

Wikipedia

Ortho-Vanillin

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzaldehyde, 2-hydroxy-3-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

o-Vanillin, a promising antifungal agent, inhibits Aspergillus flavus by disrupting the integrity of cell walls and cell membranes

Qian Li, Xiaoman Zhu, Yanli Xie, Yue Zhong
PMID: 34086115   DOI: 10.1007/s00253-021-11371-2

Abstract

o-Vanillin is a natural product that has been widely applied in the food and pharmaceutical industries. In this study, we determined that o-vanillin can strongly inhibit the growth of Aspergillus flavus mycelia. However, the inhibition mechanism of o-vanillin is still elusive. The ultrastructural morphology of mycelia was injured, and the cell walls were destroyed. The OH functional groups on cell walls were altered, and the content of protein in mycelial cell walls was reduced by o-vanillin. The content of β-1,3-glucan in cell walls was significantly (P < 0.05) reduced by o-vanillin in a dose-dependent manner, while chitin was not markedly affected. Moreover, o-vanillin led to an increase in the permeability of cell membranes. o-Vanillin also exhibited a promising antifungal effect on contaminated corn kernels. Therefore, o-vanillin inhibited the growth of mycelia by disrupting the integrity of cell walls and cell membranes. This study not only sheds light on the antifungal mechanism of o-vanillin but also indicates that it is a promising agent for the control of A. flavus infection. KEY POINTS: • o-Vanillin has strong inhibitory effects on A. flavus. • o-Vanillin destroyed the integrity of cell walls and cell membranes. • o-Vanillin could effectively inhibit the growth of A. flavus on corn kernels.


Bio-affinity of copper(II) complexes with nitrogen and oxygen donor ligands: Synthesis, structural studies and in vitro DNA and HSA interaction of copper(II) complexes

Surbhi Jain, Tanveer A Khan, Yogesh P Patil, Darshana Pagariya, Nand Kishore, Suman Tapryal, Anil D Naik, Sunil G Naik
PMID: 28753522   DOI: 10.1016/j.jphotobiol.2017.06.035

Abstract

Reported herein the binding affinity between Human Serum Albumin and the DNA binding and cleavage activity of three copper(II) complexes, [Cu(phen)(o-van)ClO
] (1), [Cu(phen)(gly)]ClO
(2) and [Cu(L
)
(H
O)
] (3) wherein 1 and 2 are synthesized with 1,10-phenanthroline (phen) and co-ligands (o-van: o-vanillin; gly: glycine) and 3 with a ligand 2-hydroxy-3-methoxybenzylidene-4H-1,2,4-triazol-4-amine (H
L
). Complex 2 crystallizes in monoclinic (P21/n) space group shows square pyramidal geometry. The complex 3 crystallizes in monoclinic (P21/a) space group. All the three complexes exhibit binding affinity towards the transport protein Human Serum albumin (HSA). Quantitative evaluation of the thermodynamics of interaction and the results obtained from fluorescence spectroscopy suggest that metal coordinated glycynate, o-vanillin and perchlorate groups have a major role to play in the binding process, the latter two being stronger in the binding of complex 1. The coordinated water in complex 3 also plays an important role in the binding, which makes binding of complex 3 with HSA stronger than that of complex 2. Experimental results indicate that the binding affinity of the complexes towards CT-DNA is in the order 1>3>2 implying that complex 1 binds stronger than complex 3 and 2.The DNA cleaving activity of all the three complexes was explored in the presence of reactive oxygen compound, H
O
. All the three complexes have primarily shown the DNA cleaving activity.


Combined in Vitro Cell-Based/in Silico Screening of Naturally Occurring Flavonoids and Phenolic Compounds as Potential Anti-Alzheimer Drugs

Alba Espargaró, Tiziana Ginex, Maria Del Mar Vadell, Maria A Busquets, Joan Estelrich, Diego Muñoz-Torrero, F Javier Luque, Raimon Sabate
PMID: 28128562   DOI: 10.1021/acs.jnatprod.6b00643

Abstract

Alzheimer's disease (AD) is the main cause of dementia in people over 65 years. One of the major culprits in AD is the self-aggregation of amyloid-β peptide (Aβ), which has stimulated the search for small molecules able to inhibit Aβ aggregation. In this context, we recently reported a simple, but effective in vitro cell-based assay to evaluate the potential antiaggregation activity of putative Aβ aggregation inhibitors. In this work this assay was used together with docking and molecular dynamics simulations to analyze the anti-Aβ aggregation activity of several naturally occurring flavonoids and phenolic compounds. The results showed that rosmarinic acid, melatonin, and o-vanillin displayed zero or low inhibitory capacity, curcumin was found to have an intermediate inhibitory potency, and apigenin and quercetin showed potent antiaggregation activity. Finally, the suitability of the combined in vitro cell-based/in silico approach to distinguish between active and inactive compounds was further assessed for an additional set of flavonols and dihydroflavonols.


O-Vanillin Attenuates the TLR2 Mediated Tumor-Promoting Phenotype of Microglia

Paul Triller, Julia Bachorz, Michael Synowitz, Helmut Kettenmann, Darko Markovic
PMID: 32331440   DOI: 10.3390/ijms21082959

Abstract

Malignant gliomas are primary brain tumors with poor prognoses. These tumors are infiltrated by brain intrinsic microglia and peripheral monocytes which promote glioma cell invasion. In our previous studies, we discovered that the activation of Toll-like receptor 2 (TLR2) on microglia/brain macrophages converts them into a protumorigenic phenotype through the induction of matrix metalloproteinases (MMP) 9 and 14. In the present study, we used in vitro and in situ microglia-glioma interaction experimental models to test the impact of a novel inhibitor of TLR 2, ortho vanillin (O-Vanillin) to block TLR2 mediated microglia protumorigenic phenotype. We demonstrate that O-Vanillin inhibits the TLR2 mediated upregulation of
,
,
6 and
expression. Similarly, the glioma supernatant induced
and
expression in murine and human microglia is abrogated by O-Vanillin treatment. O-Vanillin is not toxic for microglia, astrocytes or oligodendrocytes. Glioma growth in murine brain slice cultures is significantly reduced after treatment with O-Vanillin, and this reduced glioma growth depends on the presence of microglia. In addition, we also found that O-Vanillin inhibited the glioma induced proliferation of murine primary microglia. In summary, O-Vanillin attenuates the pro-tumorigenic phenotype of microglia/brain macrophages and thus qualifies as a candidate for glioma therapy.


Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma

Annamária Marton, Erzsébet Kúsz, Csongor Kolozsi, Vilmos Tubak, Giuseppe Zagotto, Krisztina Buzás, Luigi Quintieri, Csaba Vizler
PMID: 27793895   DOI: 10.21873/anticanres.11157

Abstract

Constitutive activation of nuclear factor kappa-B (NFĸB) is a hallmark of various cancer types, including melanoma. Chemotherapy may further increase tumour NFĸB activity, a phenomenon that, in turn, exacerbates drug resistance. This study aimed at preliminary screening of a panel of aromatic aldehydes, including vanillin, for cytotoxicity and suppression of tumour cell NFĸB activity.
The cytotoxic and NFĸB-inhibitory effects of 10 aromatic aldehydes, including vanillin, were investigated in cultured A375 human melanoma cells. Each compound was assayed alone and in combination with the model NFĸB-activating drug doxorubicin. The most promising analogues were then tested alone and in combination with 4-hydroperoxycyclophosphamide in vitro, and with cyclophosphamide in mice bearing A375 xenografts.
The vanillin analogues o-vanillin and 2,4,6-trihydroxybenzaldehyde exhibited cytotoxicity against cultured A375 cells, and inhibited doxorubicin- and 4-hydroperoxycyclophosphamide-induced NFĸB activation. They also suppressed A375 cell growth in mice.
o-vanillin and 2,4,6-trihydroxybenzaldehyde deserve further evaluation as potential anticancer drugs.


Slow magnetic relaxation of light lanthanide-based linear LnZn2 trinuclear complexes

Chika Takehara, Poh Ling Then, Yumiko Kataoka, Motohiro Nakano, Tomoo Yamamura, Takashi Kajiwara
PMID: 26435181   DOI: 10.1039/c5dt03148f

Abstract

Four isostructural LnZn2 trinuclear complexes, [Ln(NO3){Zn(L)(SCN)}2] (H2L is a Schiff base ligand derived from o-vanillin and ethylenediamine), were synthesized, which include light lanthanide ions as spin carriers (Ln = Ce 1, Pr 2, Nd 3, and Sm 4). These complexes involve a linear Zn(ii)-Ln(iii)-Zn(ii) array, which leads to an axially stressed ligand field and can also cause single-moleluce magnet (SMM) behavior in oblate-type electronic distributions of ground sublevels found in Ce(iii), Pr(iii), and Nd(iii). Slow magnetic relaxation behavior was observed in 1 and 3 under an applied bias dc field of 1000 Oe, whereas such a slow relaxation was not observed in 2 and 4. The appearance of field-induced SMM behavior in 1 and 3 was correlated with the even-numbered Jz sublevels of Ce(iii) and Nd(iii) ions known as the Kramers system.


Enis Nadia Md Yusof, Muhammad A M Latif, Mohamed I M Tahir, Jennette A Sakoff, Michela I Simone, Alister J Page, Abhi Veerakumarasivam, Edward R T Tiekink, Thahira B S A Ravoof
PMID: 30781445   DOI: 10.3390/ijms20040854

Abstract

Six new organotin(IV) compounds of Schiff bases derived from
-R-dithiocarbazate [R = benzyl (B), 2- or 4-methylbenzyl (2M and 4M, respectively)] condensed with 2-hydroxy-3-methoxybenzaldehyde (oVa) were synthesised and characterised by elemental analysis, various spectroscopic techniques including infrared, UV-vis, multinuclear (¹H,
C,
Sn) NMR and mass spectrometry, and single crystal X-ray diffraction. The organotin(IV) compounds were synthesised from the reaction of Ph₂SnCl₂ or Me₂SnCl₂ with the Schiff bases (S2MoVaH/S4MoVaH/SBoVaH) to form a total of six new organotin(IV) compounds that had a general formula of [R₂Sn(L)] (where L = Schiff base; R = Ph or Me). The molecular geometries of Me₂Sn(S2MoVa), Me₂Sn(S4MoVa) and Me₂Sn(SBoVa) were established by X-ray crystallography and verified using density functional theory calculations. Interestingly, each experimental structure contained two independent but chemically similar molecules in the crystallographic asymmetric unit. The coordination geometry for each molecule was defined by thiolate-sulphur, phenoxide-oxygen and imine-nitrogen atoms derived from a dinegative, tridentate dithiocarbazate ligand with the remaining positions occupied by the methyl-carbon atoms of the organo groups. In each case, the resulting five-coordinate C₂NOS geometry was almost exactly intermediate between ideal trigonal-bipyramidal and square-pyramidal geometries. The cytotoxic activities of the Schiff bases and organotin(IV) compounds were investigated against EJ-28 and RT-112 (bladder), HT29 (colon), U87 and SJ-G2 (glioblastoma), MCF-7 (breast) A2780 (ovarian), H460 (lung), A431 (skin), DU145 (prostate), BE2-C (neuroblastoma) and MIA (pancreatic) cancer cell lines and one normal breast cell line (MCF-10A). Diphenyltin(IV) compounds exhibited greater potency than either the Schiff bases or the respective dimethyltin(IV) compounds. Mechanistic studies on the action of these compounds against bladder cancer cells revealed that they induced the production of reactive oxygen species (ROS). The bladder cancer cells were apoptotic after 24 h post-treatment with the diphenyltin(IV) compounds. The interactions of the organotin(IV) compounds with calf thymus DNA (CT-DNA) were experimentally explored using UV-vis absorption spectroscopy. This study revealed that the organotin(IV) compounds have strong DNA binding affinity, verified via molecular docking simulations, which suggests that these organotin(IV) compounds interact with DNA via groove-binding interactions.


Toll-like receptor 2 induced senescence in intervertebral disc cells of patients with back pain can be attenuated by o-vanillin

Matthew Mannarino, Hosni Cherif, Li Li, Kai Sheng, Oded Rabau, Peter Jarzem, Michael H Weber, Jean A Ouellet, Lisbet Haglund
PMID: 33863359   DOI: 10.1186/s13075-021-02504-z

Abstract

There is an increased level of senescent cells and toll-like teceptor-1, -2, -4, and -6 (TLR) expression in degenerating intervertebral discs (IVDs) from back pain patients. However, it is currently not known if the increase in expression of TLRs is related to the senescent cells or if it is a more general increase on all cells. It is also not known if TLR activation in IVD cells will induce cell senescence.
Cells from non-degenerate human IVD were obtained from spine donors and cells from degenerate IVDs came from patients undergoing surgery for low back pain. Gene expression of TLR-1,2,4,6, senescence and senescence-associated secretory phenotype (SASP) markers was evaluated by RT-qPCR in isolated cells. Matrix synthesis was verified with safranin-O staining and Dimethyl-Methylene Blue Assay (DMMB) confirmed proteoglycan content. Protein expression of p16
, SASP factors, and TLR-2 was evaluated by immunocytochemistry (ICC) and/or by enzyme-linked immunosorbent assay (ELISA).
An increase in senescent cells was found following 48-h induction with a TLR-2/6 agonist in cells from both non-degenerate and degenerating human IVDs. Higher levels of SASP factors, TLR-2 gene expression, and protein expression were found following 48-h induction with TLR-2/6 agonist. Treatment with o-vanillin reduced the number of senescent cells, and increased matrix synthesis in IVD cells from back pain patients. Treatment with o-vanillin after induction with TLR-2/6 agonist reduced gene and protein expression of SASP factors and TLR-2. Co-localized staining of p16
and TLR-2 demonstrated that senescent cells have a high TLR-2 expression.
Taken together our data demonstrate that activation of TLR-2/6 induce senescence and increase TLR-2 and SASP expression in cells from non-degenerate IVDs of organ donors without degeneration and back pain and in cells from degenerating human IVD of patients with disc degeneration and back pain. The senescent cells showed high TLR-2 expression suggesting a link between TLR activation and cell senescence in human IVD cells. The reduction in senescence, SASP, and TLR-2 expression suggest o-vanillin as a potential disease-modifying drug for patients with disc degeneration and back pain.


Senotherapeutic drugs for human intervertebral disc degeneration and low back pain

Hosni Cherif, Daniel G Bisson, Matthew Mannarino, Oded Rabau, Jean A Ouellet, Lisbet Haglund
PMID: 32821059   DOI: 10.7554/eLife.54693

Abstract

Cellular senescence is a contributor to intervertebral disc (IVD) degeneration and low back pain. Here, we found that RG-7112, a potent mouse double-minute two protein inhibitor, selectively kills senescent IVD cells through apoptosis. Gene expression pathway analysis was used to compare the functional networks of genes affected by RG-7112, a pure synthetic senolytic with o-Vanillin a natural and anti-inflammatory senolytic. Both affected a functional gene network related to cell death and survival. O-Vanillin also affected networks related to cell cycle progression as well as connective tissue development and function. Both senolytics effectively decreased the senescence-associated secretory phenotype (SASP) of IVD cells. Furthermore, bioavailability and efficacy were verified ex vivo in the physiological environment of degenerating intact human discs where a single dose improved disc matrix homeostasis. Matrix improvement correlated with a reduction in senescent cells and SASP, supporting a translational potential of targeting senescent cells as a therapeutic intervention.


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